molecular formula C24H38O4 B089695 Bis(1-methylheptyl) phthalate CAS No. 131-15-7

Bis(1-methylheptyl) phthalate

Cat. No.: B089695
CAS No.: 131-15-7
M. Wt: 390.6 g/mol
InChI Key: RLRMXWDXPLINPJ-UHFFFAOYSA-N
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Description

Bis(1-methylheptyl) phthalate is a useful research compound. Its molecular formula is C24H38O4 and its molecular weight is 390.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3926. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Bis(1-methylheptyl) phthalate, also known as Disecoctyl phthalate, is a type of phthalate, a group of chemicals often used as plasticizers . Phthalates are known to be endocrine-disrupting chemicals . They interact with various endocrine systems in the body, including the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis . These systems play crucial roles in neurodevelopmental processes .

Mode of Action

Phthalates, including this compound, can interfere with nuclear receptors in various neural structures involved in controlling brain functions . This interference can lead to the onset of neurological disorders at the intracellular level . Phthalates can also alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Biochemical Pathways

Phthalates are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The degradation of phthalates involves several biochemical pathways. For instance, phthalates can be decomposed into phthalates (DBP) and Diuretic sylycol (DEP), then further to Phthalic acid (PA). PA is then oxidized, dehydrogenated, and decarboxylated into protocatechins, which eventually enter the TCA cycle through orthotopic ring opening .

Pharmacokinetics

It is known that phthalates that are made bioavailable through digestion enter the blood stream and reach the liver for further detoxification, and these are excreted via urine and/or feces . The compound’s physical and chemical properties, such as its solubility in water , may impact its bioavailability.

Result of Action

The result of this compound’s action can be seen in its potential to induce neurological disorders. Associations have been found between neurological disorders, such as attention-deficit/hyperactivity disorder, autism spectrum disorder, decreased masculine behavior, and phthalate exposure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s environmental fate, transport, and degradation in different natural settings are highly dependent on its physical and chemical properties . Furthermore, the compound’s persistence and detection in various environmental media have become significant issues in recent decades .

Biochemical Analysis

Biochemical Properties

Bis(1-methylheptyl) phthalate interacts with various enzymes and proteins in biochemical reactions. It is esterified with phthalic anhydride under sulfuric acid catalysis . The product is particularly suitable for plasticizing paste due to its viscosity stability .

Cellular Effects

Related compounds like Bis(2-ethylhexyl) phthalate (DEHP) have been shown to cause liver dysfunction due to continuous exposure, leading to inhibition of liver detoxifying enzymes .

Molecular Mechanism

It is known that phthalates like DEHP induce cancer through non-genotoxic mechanisms related to multiple molecular signals, including PPARα activation, perturbation of fatty acid metabolism, induction of cell proliferation, decreased apoptosis, production of reactive oxygen species, and oxidative stress .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Related compounds like DEHP have been studied for their effects over time. For instance, DEHP has been found to be added illegally to sports drinks, fruit juice, tea beverages, fruit jam, and food powders .

Metabolic Pathways

This compound is involved in metabolic pathways that include esterification with phthalic anhydride under sulfuric acid catalysis . The degradation of phthalates involves conversion to central intermediates by initial degradation gene clusters, followed by further metabolic utilization .

Transport and Distribution

This compound is soluble in most organic solvents and hydrocarbons, but its solubility in water at 25 ℃ is less than 0.03% . This suggests that it may be transported and distributed within cells and tissues via these solvents.

Properties

IUPAC Name

dioctan-2-yl benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O4/c1-5-7-9-11-15-19(3)27-23(25)21-17-13-14-18-22(21)24(26)28-20(4)16-12-10-8-6-2/h13-14,17-20H,5-12,15-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRMXWDXPLINPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0051655
Record name Bis(1-methylheptyl) phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0051655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131-15-7
Record name Di-sec-octyl phthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Bis(2-octyl) phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dicapryl phthalate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3926
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Benzenedicarboxylic acid, 1,2-bis(1-methylheptyl) ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(1-methylheptyl) phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0051655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(1-methylheptyl) phthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.560
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Record name DI(2-OCTYL) PHTHALATE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM00F2G7X0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the seasonal variation affect the detection of DOP in groundwater?

A2: While the study mentions that "PAEs distribution was irrelevant to the electrical conductivity and sample depth," and that "Compared with summer, the type and detection of PAEs were different in winter" [], it doesn't specify these differences for DOP. Further research is needed to understand the seasonal trends influencing DOP concentrations in the Jianghan plain groundwater.

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